Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused thiophene-pyridazine core. Key structural features include:
- Position 3: A phenyl substituent.
- Position 5: A (2,4-dichlorobenzoyl)amino group, introducing electron-withdrawing chlorine atoms.
- Position 1: An ethyl ester moiety.
This compound is part of a broader class of aminothienopyridazines studied for applications in medicinal chemistry, including tau aggregation inhibition and receptor modulation . Its synthesis typically involves microwave-assisted cyclization or Gewald reactions .
Properties
IUPAC Name |
ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-9-8-12(23)10-16(14)24)17(15)21(29)27(26-18)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVGSBMXDFDFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenyl group: This step often involves the use of phenylating agents in the presence of catalysts.
Attachment of the 2,4-dichlorobenzoyl moiety: This is usually done through acylation reactions using 2,4-dichlorobenzoyl chloride and a suitable base.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester
Chemical Reactions Analysis
Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, to form various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3 (Aromatic Ring)
Modifications at position 3 significantly influence electronic and steric properties:
Notes:
Substituent Variations at Position 5 (Benzoyl Group)
The 2,4-dichlorobenzoyl group in the target compound contrasts with other acylated amines:
Notes:
- Fluorine or trifluoromethyl groups enhance metabolic stability and lipophilicity .
- Dichlorinated benzoyl groups may improve binding affinity due to increased electron-withdrawing effects .
Functional Group Modifications
Notes:
Key Research Findings
- Tau Aggregation Inhibition : Chlorophenyl and dichlorobenzoyl derivatives exhibit superior inhibition due to enhanced hydrophobic interactions .
- Receptor Modulation: Trifluoromethyl groups (e.g., 13g) increase antagonistic activity at adenosine A1 receptors .
- Synthetic Accessibility : Microwave-assisted methods (e.g., 13a) reduce reaction times to 10 minutes .
Data Tables
Table 1: Structural and Spectral Comparison of Selected Analogs
Biological Activity
Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H15Cl2N3O4S
- Molecular Weight : 463.34 g/mol
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that integrate various organic reactions. The key steps include:
- Formation of Thieno[3,4-d]pyridazine : This involves cyclization reactions of appropriate precursors.
- Acylation : The introduction of the 2,4-dichlorobenzoyl group is achieved through acylation reactions using acyl chlorides.
- Esterification : The final product is formed by esterifying the carboxylic acid with ethanol.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In Vitro Studies : this compound has shown promising results in inhibiting the growth of various cancer cell lines. In one study, it demonstrated an IC50 value of approximately 0.091 μM against PI3Kα, a critical enzyme in cancer proliferation pathways .
The biological activity is believed to stem from its ability to interact with key molecular targets involved in cell signaling pathways:
- PI3K Pathway Inhibition : The compound inhibits PI3Kα activity, which plays a pivotal role in tumor growth and survival.
- Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, leading to reduced proliferation rates in cancer cells.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Inhibition of cancer cell growth | 0.091 μM | |
| Enzyme Inhibition | PI3Kα | - | |
| Cell Cycle Arrest | G1 phase arrest | - | - |
Case Study 1: Anticancer Efficacy
In a laboratory setting, researchers evaluated the efficacy of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.1 μM after 48 hours of treatment.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound not only inhibited PI3Kα but also affected downstream signaling molecules such as AKT and mTOR, suggesting a multifaceted approach to its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
